![molecular formula C17H20N2O4S B4239363 N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea often involves condensation reactions, hydride abstraction, and interactions with nucleophiles. For instance, the synthesis of thioureas and imidazoles through condensation and the generation of stable cations via hydride abstraction highlight the chemical versatility and synthetic accessibility of these compounds (Vlasova, Aleksandrov, & El’chaninov, 2010); (Ito, Kikuchi, Okujima, Morita, & Asao, 2001).
Molecular Structure Analysis
The structure of related compounds is determined through techniques like X-ray diffraction, indicating the molecular conformation and interactions within the crystal lattice. Studies reveal the importance of hydrogen bonding and molecular packing in defining the stability and physical properties of these molecules (Wawer, Anulewicz-Ostrowska, Maciejewska, & Koleva, 2000).
Chemical Reactions and Properties
Chemical reactions such as electrophilic substitution, alkylation, and interactions with active methylene compounds showcase the reactivity and functional group compatibility of thiourea and furyl derivatives. These reactions provide pathways for the synthesis of diverse heterocyclic compounds with potential biological activities (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Physical Properties Analysis
The physical properties, including morphology, optical characteristics, and refractive indices, of thiourea derivatives are explored to understand their potential in material science and optical applications. The impact of substituents on these properties is significant, indicating the versatility of these compounds for various applications (Kaminsky, Responte, Daranciang, Gallegos, Tran, & Pham, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, redox behavior, and the ability to form stable cations and dications, highlight the rich chemistry of thiourea and furyl derivatives. Their interactions lead to the formation of complex structures with unique properties and potential applications (Ito, Kikuchi, Okujima, Morita, & Asao, 2001).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-8-16(23-13)11-19(15-9-10-24(21,22)12-15)17(20)18-14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPKOOFHDPMDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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